Cas no 5196-94-1 (6-(4-methoxyphenyl)morpholin-3-one)

6-(4-methoxyphenyl)morpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-(4-methoxyphenyl)morpholin-3-one
- LogP
- 6-(4-Methoxyphenyl)morpholin-3-one
- 6-(4-METHOXY-PHENYL)-MORPHOLIN-3-ONE
- AKOS015904575
- AS-45405
- CS-0172609
- 6-(4-methoxyphenyl)-3-morpholinone
- 5196-94-1
- 6-(p-Methoxyphenyl)-3-morpholinone
- MFCD09832087
- A828864
- DTXSID90672856
- AR2639
-
- MDL: MFCD09832087
- インチ: InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
- InChIKey: CCHNUCHPUADMBS-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C2CNC(CO2)=O)C=C1
計算された属性
- 精确分子量: 207.08959
- 同位素质量: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 0.7
じっけんとくせい
- Color/Form: Pale-yellow to Yellow-brown Solid
- PSA: 47.56
6-(4-methoxyphenyl)morpholin-3-one Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- 储存条件:Room temperature
6-(4-methoxyphenyl)morpholin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | AR2639-5/G |
6-(4-METHOXYPHENYL)MORPHOLIN-3-ONE |
5196-94-1 | 95% | 5g |
$1518 | 2023-09-16 | |
abcr | AB308023-1 g |
6-(4-Methoxyphenyl)morpholin-3-one; 95% |
5196-94-1 | 1g |
€855.30 | 2023-04-26 | ||
1PlusChem | 1P00DLL5-1g |
6-(4-METHOXY-PHENYL)-MORPHOLIN-3-ONE |
5196-94-1 | 95% | 1g |
$548.00 | 2025-02-26 | |
Crysdot LLC | CD11111756-1g |
6-(4-Methoxyphenyl)morpholin-3-one |
5196-94-1 | 97% | 1g |
$501 | 2024-07-17 | |
AstaTech | AR2639-0.25/G |
6-(4-METHOXYPHENYL)MORPHOLIN-3-ONE |
5196-94-1 | 95% | 0.25g |
$202 | 2023-09-16 | |
AstaTech | AR2639-1/G |
6-(4-METHOXYPHENYL)MORPHOLIN-3-ONE |
5196-94-1 | 95% | 1g |
$506 | 2023-09-16 | |
abcr | AB308023-250mg |
6-(4-Methoxyphenyl)morpholin-3-one, 95%; . |
5196-94-1 | 95% | 250mg |
€338.50 | 2025-02-17 | |
abcr | AB308023-1g |
6-(4-Methoxyphenyl)morpholin-3-one, 95%; . |
5196-94-1 | 95% | 1g |
€773.60 | 2025-02-17 | |
1PlusChem | 1P00DLL5-250mg |
6-(4-METHOXY-PHENYL)-MORPHOLIN-3-ONE |
5196-94-1 | 95% | 250mg |
$232.00 | 2025-02-26 | |
A2B Chem LLC | AG33705-250mg |
6-(4-Methoxyphenyl)morpholin-3-one |
5196-94-1 | 95% | 250mg |
$298.00 | 2024-04-19 |
6-(4-methoxyphenyl)morpholin-3-one 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
6-(4-methoxyphenyl)morpholin-3-oneに関する追加情報
Recent Advances in the Study of 6-(4-Methoxyphenyl)morpholin-3-one (CAS: 5196-94-1) in Chemical Biology and Pharmaceutical Research
6-(4-Methoxyphenyl)morpholin-3-one (CAS: 5196-94-1) is a morpholine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The morpholine ring, a common motif in pharmaceuticals, contributes to the compound's stability and bioavailability, making it an attractive scaffold for further development.
Recent research has focused on the synthesis and optimization of 6-(4-methoxyphenyl)morpholin-3-one, with particular emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route utilizing palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of production. This advancement is critical for scaling up the compound for preclinical and clinical studies, as it addresses previous challenges related to scalability and cost-effectiveness.
In addition to synthetic improvements, the biological activities of 6-(4-methoxyphenyl)morpholin-3-one have been extensively investigated. Preliminary in vitro studies have demonstrated its inhibitory effects on specific kinase enzymes implicated in inflammatory and oncogenic pathways. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited potent activity against protein kinase C (PKC), a key regulator of cell signaling. These findings suggest potential applications in treating conditions such as cancer and autoimmune diseases, although further in vivo validation is required.
Another area of interest is the compound's potential as a neuroprotective agent. Research published in Neuropharmacology (2023) explored its effects on oxidative stress and neuronal apoptosis, revealing that 6-(4-methoxyphenyl)morpholin-3-one could mitigate damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The study attributed these effects to the compound's ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses. These results highlight its promise as a lead compound for developing novel neurotherapeutics.
Despite these promising findings, challenges remain in the development of 6-(4-methoxyphenyl)morpholin-3-one as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and may require formulation optimization to improve its absorption and distribution. Additionally, comprehensive toxicology assessments are needed to ensure its safety profile. Ongoing research is addressing these gaps, with several preclinical trials currently underway to evaluate its efficacy and safety in animal models.
In conclusion, 6-(4-methoxyphenyl)morpholin-3-one (CAS: 5196-94-1) represents a promising candidate for drug development, with demonstrated biological activities and ongoing efforts to overcome existing limitations. Future research should focus on advancing its therapeutic applications, optimizing its pharmacokinetic properties, and conducting rigorous clinical evaluations. The compound's versatility and potential make it a valuable subject of study in the fields of chemical biology and pharmaceutical sciences.
5196-94-1 (6-(4-methoxyphenyl)morpholin-3-one) Related Products
- 2096332-16-8(4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl)
- 1448044-44-7(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylcyclopropanecarboxamide)
- 2111795-61-8(Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 2138390-55-1(6-benzyl-5-bromo-3-methyl-3,4-dihydropyrimidin-4-one)
- 2172503-98-7(1-(pyridin-4-yl)ethane-1-sulfonyl fluoride)
- 1261655-10-0((3-Fluoro-2'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine)
- 1934731-95-9(3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal)
- 1344158-46-8(6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester)
- 2060033-85-2((3-fluoropyridin-2-yl)iminodimethyl-lambda6-sulfanone)
